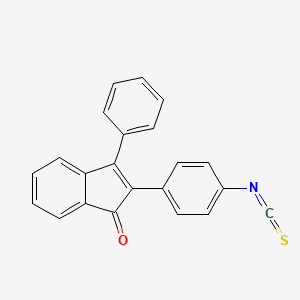

2-4-Isothiocyanophenyl-3-phenylindone

Description

2-4-Isothiocyanophenyl-3-phenylindone is a heterocyclic compound characterized by an indone core substituted with an isothiocyanate group at the 2- or 4-position and a phenyl group at the 3-position. Isothiocyanate functional groups are known for their reactivity in nucleophilic addition and cycloaddition reactions, making this compound valuable in synthetic organic chemistry and materials science.

Properties

CAS No. |

17539-24-1 |

|---|---|

Molecular Formula |

C22H13NOS |

Molecular Weight |

339.4 g/mol |

IUPAC Name |

2-(4-isothiocyanatophenyl)-3-phenylinden-1-one |

InChI |

InChI=1S/C22H13NOS/c24-22-19-9-5-4-8-18(19)20(15-6-2-1-3-7-15)21(22)16-10-12-17(13-11-16)23-14-25/h1-13H |

InChI Key |

AFOSBIWLAPSWME-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)N=C=S |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)N=C=S |

Other CAS No. |

17539-24-1 |

Synonyms |

2-4-isothiocyanophenyl-3-phenylindone |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

However, analogous compounds with structural or functional similarities can be inferred from the literature:

a. 3-Chloro-N-phenyl-phthalimide ()

- Structure : Features a phthalimide core substituted with a chlorine atom at the 3-position and a phenyl group at the N-position (Fig. 1, ).

- Applications: Used as a monomer precursor for polyimides due to its high purity and stability during polymerization .

- Key Differences: Lacks the isothiocyanate group critical to 2-4-Isothiocyanophenyl-3-phenylindone’s reactivity. The chloro-substituted phthalimide is less reactive in nucleophilic substitutions compared to isothiocyanates.

b. 4-{2-[2-(4-Chlorobenzylidene)hydrazinyl-Idene]-3,6-dihydro-2H-1,3,4-thiadiazin-5-yl}-3-phenylsydnone ()

- Structure: Contains a sydnone ring fused with a thiadiazine moiety and substituted with a 4-chlorobenzylidene hydrazine group.

- Reactivity: The thiadiazine and sydnone groups enable participation in click chemistry and heterocyclic coupling reactions.

- Key Differences: The absence of an indone core and isothiocyanate group limits direct comparability. Thiadiazine-sydnone hybrids are primarily studied for pharmacological applications, unlike the polymer-oriented uses of 3-chloro-N-phenyl-phthalimide .

Data Table: Comparative Analysis of Structural and Functional Features

Research Findings and Limitations

- Synthetic Challenges: Unlike 3-chloro-N-phenyl-phthalimide, which is synthesized via well-established routes (e.g., condensation of phthalic anhydride with aniline followed by chlorination), the synthesis of 2-4-Isothiocyanophenyl-3-phenylindone would require specialized methods for introducing the isothiocyanate group without side reactions .

- Thermal Stability: Phthalimide derivatives (e.g., 3-chloro-N-phenyl-phthalimide) exhibit higher thermal stability (>300°C) compared to thiadiazine-sydnone hybrids, which decompose at lower temperatures (~200°C) .

Critical Notes

- Evidence Gaps: The provided materials lack direct data on 2-4-Isothiocyanophenyl-3-phenylindone, necessitating extrapolation from structurally related compounds.

- Functional Group Impact : Isothiocyanates’ reactivity may confer unique advantages (e.g., in polymer crosslinking) over chloro- or hydrazine-substituted analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.